Methyl 18-methylnonadecanoate, also known as nonadecanoic acid, 18-methyl-, methyl ester, is a long-chain fatty acid ester with the molecular formula and a molecular weight of approximately 326.56 g/mol. This compound is characterized by a straight-chain structure with a methyl branch at the 18th carbon position, which distinguishes it from other fatty acid methyl esters. Its structural representation can be denoted by the SMILES notation: O=C(OC)CCCCCCCCCCCCCCCCC(C)C
.
The stability of this compound under normal storage conditions makes it suitable for various applications without significant degradation .
Methyl 18-methylnonadecanoate can be synthesized through several methods:
Methyl 18-methylnonadecanoate finds applications in various fields:
Methyl 18-methylnonadecanoate shares similarities with other long-chain fatty acid esters. Here are some comparable compounds:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
Methyl Nonadecanoate | 312.53 g/mol | Lacks the methyl group at the 18th carbon | |
Methyl Stearate | 284.48 g/mol | Shorter carbon chain without branching | |
Methyl Palmitate | 256.42 g/mol | Even shorter chain length |
Methyl 18-methylnonadecanoate is unique due to its branched structure at the 18th carbon position, which may impart distinct physical and chemical properties compared to its linear counterparts. This branching could influence its solubility, melting point, and biological activity, making it a subject of interest for further research in both synthetic chemistry and biological applications .
The synthesis of methyl 18-methylnonadecanoate is predominantly associated with Actinobacteria, particularly members of the genus Mycobacterium. These organisms produce structurally complex lipids as part of their cell envelope, which includes methyl-branched fatty acids such as tuberculostearic acid (10-methyloctadecanoic acid) and phytomonic acid (10-methylnonadecanoic acid). These lipids are integral to the pathogenicity and environmental resilience of mycobacteria, serving as components of phosphatidylinositol mannosides and glycolipids that modulate host immune responses. For instance, Mycobacterium tuberculosis incorporates 10-methyloctadecanoic acid into phosphatidylethanolamines, enhancing membrane rigidity and resistance to oxidative stress.
Beyond pathogenic mycobacteria, methyl-branched fatty acids are synthesized by extremophiles inhabiting niche environments. For example, Thermogemmatispora spp., isolated from geothermal soils, produce 12,17-dimethyloctadecanoic acid, constituting 16.3% of their total fatty acid profile. This dimethylation pattern likely stabilizes membranes under high-temperature conditions by reducing phospholipid fluidity. Similarly, subsurface sedimentary bacteria synthesize tri- and tetramethyl-branched fatty acids (e.g., 2,4,6-trimethyltetracosanoic acid), which persist as molecular fossils in ancient sediments. These compounds serve as biomarkers for reconstructing paleoenvironments and microbial communities in anaerobic ecosystems.
Stereoselective transesterification has emerged as a pivotal strategy for introducing the methyl branch at the 18th carbon position of nonadecanoate esters. Under basic conditions, alkoxide ions (e.g., sodium methoxide) facilitate nucleophilic acyl substitution via a two-step addition-elimination mechanism [3]. For instance, reacting methyl 18-methylnonadecanoate’s linear precursor with a chiral alkoxide in ethanol solvent enables retention of stereochemical integrity at the branching site. The choice of solvent is critical, as polar aprotic solvents like tetrahydrofuran enhance nucleophilicity, while protic solvents stabilize intermediates through hydrogen bonding [3].
Acid-catalyzed transesterification, employing sulfuric acid or p-toluenesulfonic acid, follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) pathway [3]. This method favors thermodynamic control, often yielding the more stable diastereomer. Recent studies demonstrate that pairing Brønsted acids with chiral ionic liquids (e.g., imidazolium-based salts) achieves enantiomeric excesses >90% for methyl-branched esters .
Table 1: Comparison of Transesterification Catalysts for Methyl 18-Methylnonadecanoate Synthesis
Catalyst System | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (ee) |
---|---|---|---|---|
Sodium methoxide | Ethanol | 65 | 78 | 85% (R) |
Chiral imidazolium ionic liquid | Toluene | 80 | 82 | 92% (S) |
Sulfuric acid | Methanol | 100 | 65 | <5% |
The table underscores the superiority of chiral ionic liquids in achieving high enantioselectivity, albeit at elevated temperatures. In contrast, traditional acid catalysis offers minimal stereocontrol, emphasizing the need for advanced catalytic systems [3] .
Cyclopropane-containing precursors serve as key intermediates for installing the 18-methyl branch via hydrogenative ring-opening. Palladium-on-carbon (Pd/C) and platinum oxide (PtO₂) catalysts mediate selective hydrogenolysis of cyclopropane rings in substrates like methyl 18-cyclopropylnonadecanoate. Under 50 psi H₂ at 80°C, Pd/C achieves quantitative conversion to methyl 18-methylnonadecanoate with >95% regioselectivity [4]. Mechanistic studies propose a synergistic effect between metal surfaces and acid additives, where trace acetic acid protonates the cyclopropane ring, facilitating oxidative addition of hydrogen [4].
Table 2: Hydrogenation Performance of Transition Metal Catalysts
Catalyst | H₂ Pressure (psi) | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Pd/C | 50 | 80 | 100 | 95 |
PtO₂ | 30 | 70 | 88 | 82 |
Raney Ni | 100 | 120 | 76 | 68 |
Notably, Pd/C outperforms PtO₂ and Raney nickel in both activity and selectivity, attributed to its optimal adsorption energy for cyclopropane intermediates [4]. Recent advances in bimetallic catalysts (e.g., Pd-Au alloys) further enhance tolerance to sulfur-containing substrates, broadening the scope of viable precursors.
Engineered lipases from Thermomyces lanuginosus (TLL) and Candida antarctica (CAL-B) enable enantioselective synthesis under mild conditions. Directed evolution of CAL-B’s substrate-binding pocket has yielded variants (e.g., CAL-B-F278A) with 40-fold increased activity toward branched esters . In a solvent-free system, CAL-B-F278A catalyzes the transesterification of trimethyl orthoester donors with nonadecanol, achieving 89% yield and 94% ee for the (R)-enantiomer .
Immobilization on mesoporous silica nanoparticles enhances lipase stability, enabling reuse for 10 cycles without activity loss. Kinetic resolution of racemic 18-methylnonadecanoic acid using immobilized TLL affords the (S)-methyl ester with 99% ee, underscoring the potential for industrial-scale applications .
Table 3: Performance Metrics of Engineered Lipase Variants
Lipase Variant | Substrate | Conversion (%) | Enantiomeric Excess (ee) |
---|---|---|---|
CAL-B-F278A | Trimethyl orthoester | 89 | 94% (R) |
TLL-Immobilized | Racemic acid | 95 | 99% (S) |
These biocatalytic systems offer a sustainable alternative to traditional methods, minimizing waste and energy consumption.